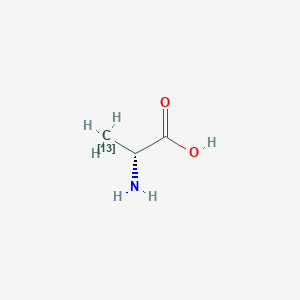

D-Alanine-3-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-DOCFYQGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480396 | |

| Record name | D-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133665-48-2 | |

| Record name | D-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of ¹³C Labeled D-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled D-Alanine, a critical isotopically labeled amino acid for various research applications, including metabolic studies, drug development, and structural biology. This document details both enzymatic and chemical synthesis routes, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

D-Alanine is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall biosynthesis and as a neurotransmitter in mammals. The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the D-Alanine molecule allows for non-invasive tracing and analysis in biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on providing detailed and actionable information for the synthesis of ¹³C labeled D-Alanine to support advanced research endeavors.

Enzymatic Synthesis of ¹³C Labeled D-Alanine

Enzymatic synthesis offers a highly stereoselective and efficient route to produce D-Alanine. The primary method involves the reductive amination of a ¹³C labeled pyruvate substrate using a D-amino acid dehydrogenase (D-AADH). For enhanced efficiency and cofactor recycling, this process is often coupled with a formate dehydrogenase.

Signaling Pathway

Caption: Enzymatic synthesis of ¹³C-D-Alanine with cofactor regeneration.

Experimental Protocol: Co-immobilized Dehydrogenase System

This protocol outlines the synthesis of ¹³C-D-Alanine using co-immobilized meso-diaminopimelate dehydrogenase (from Symbiobacterium thermophilum) and formate dehydrogenase (from Candida boidinii) on a resin.

Materials:

-

meso-Diaminopimelate dehydrogenase (meso-DAPDH)

-

Formate dehydrogenase (FDH)

-

Epoxy-activated resin (e.g., Lifetech™ ECR)

-

[¹³C]-Sodium Pyruvate (labeling position as required)

-

Ammonium chloride (NH₄Cl)

-

D-Glucose

-

Sodium carbonate-bicarbonate buffer (Na₂CO₃-NaHCO₃)

-

Phosphate buffered saline (PBS)

-

Glutaraldehyde solution (2%)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Cation exchange resin (e.g., Dowex 50WX8)

-

Ammonia solution

Procedure:

-

Enzyme Co-immobilization:

-

Wash 6.0 g of epoxy resin three times with 24 mL of PBS buffer (50 mM, pH 7.4).

-

Dry the resin under reduced pressure.

-

Prepare a crude protein extract containing both meso-DAPDH and FDH.

-

Mix the dried resin with 24 mL of the crude protein extract and stir at 200-250 rpm for 18 hours at 20°C.

-

Allow the resin to settle for 1 hour and collect the supernatant to determine protein loading.

-

Wash the immobilized enzymes with PBS buffer three times and store at 4°C.

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture in a final volume of 10 mL containing:

-

20 mM Na₂CO₃-NaHCO₃ buffer (pH 10.1)

-

200 mM D-Glucose (for cofactor regeneration if FDH activity is low)

-

200 mM [¹³C]-Sodium Pyruvate

-

200 mM Ammonium Chloride

-

-

Add the co-immobilized enzymes to the reaction mixture.

-

Incubate the reaction at 37°C with shaking at 180 rpm for 3 hours.

-

-

Purification of ¹³C-D-Alanine:

-

Separate the immobilized enzymes from the reaction mixture by filtration.

-

Acidify the supernatant to pH 2.0 with HCl.

-

Load the acidified solution onto a cation exchange column (H⁺ form).

-

Wash the column with deionized water to remove unbound components.

-

Elute the D-Alanine with a 2 M ammonia solution.

-

Collect the fractions containing D-Alanine and evaporate the solvent under reduced pressure to obtain the purified product.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75.7% (average) | [1] |

| Enantiomeric Excess (ee) | >99.5% | [1] |

| Isotopic Enrichment | Dependent on the starting [¹³C]-Pyruvate | - |

Asymmetric Chemical Synthesis of ¹³C Labeled D-Alanine

The asymmetric Strecker synthesis provides a robust chemical method for the preparation of chiral α-amino acids. This approach utilizes a chiral auxiliary to induce stereoselectivity.

Reaction Pathway

Caption: Asymmetric Strecker synthesis of ¹³C-D-Alanine.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.[2][3]

Materials:

-

[¹³C]-Acetaldehyde (e.g., [1-¹³C]acetaldehyde or [2-¹³C]acetaldehyde)

-

(R)-Phenylglycine amide

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Ethanol

Procedure:

-

Formation of the α-Aminonitrile:

-

In a reaction vessel, dissolve (R)-phenylglycine amide and [¹³C]-acetaldehyde in a mixture of methanol and water.

-

Add a solution of sodium cyanide and acetic acid to the mixture at 25-30°C.

-

Stir the reaction mixture. A diastereomerically pure α-aminonitrile should precipitate out of the solution.

-

Filter the precipitate and wash with cold methanol to isolate the pure aminonitrile.

-

-

Hydrolysis and Auxiliary Removal:

-

Hydrolyze the α-aminonitrile by heating in 6 N HCl at 100°C. This step will also cleave the chiral auxiliary.

-

After cooling, neutralize the reaction mixture.

-

The (R)-phenylglycine can be recovered at this stage.

-

-

Purification of ¹³C-D-Alanine:

-

The resulting ¹³C-D-Alanine can be purified by ion-exchange chromatography as described in the enzymatic synthesis section.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield of Aminonitrile | 76-93% | [2] |

| Diastereomeric Ratio (dr) | >99:1 | [2] |

| Enantiomeric Excess (ee) of final D-Alanine | >98% | [2] |

Synthesis of ¹³C Labeled Precursors

The successful synthesis of ¹³C labeled D-Alanine relies on the availability of ¹³C labeled starting materials.

-

[¹³C]-Sodium Pyruvate: Can be synthesized from ¹³C labeled precursors such as [¹³C]-lactic acid or through ozonolysis of ¹³C-methacrylic acid. It is also commercially available from various isotope suppliers.

-

[¹³C]-Acetaldehyde: Can be prepared by the oxidation of ¹³C labeled ethanol.[4] Commercially available sources for various isotopomers of acetaldehyde exist.[5]

Analytical Methods for Characterization

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the position and extent of ¹³C labeling.

-

¹H NMR: The proton spectrum of alanine shows a quartet for the α-proton and a doublet for the methyl protons. The presence of a ¹³C atom will result in splitting of the signals of the directly attached protons (¹J-coupling) and protons on adjacent carbons (²J-coupling), allowing for the confirmation of the label's position.

-

¹³C NMR: The ¹³C spectrum provides direct evidence of enrichment. The chemical shifts for the carbons in alanine are distinct, allowing for unambiguous assignment. The integral of the enriched carbon signal relative to a known standard or the natural abundance signal of other carbons in the molecule can be used to quantify the isotopic enrichment.

Typical ¹H and ¹³C NMR Chemical Shifts for Alanine (in D₂O): [6][7]

| Nucleus | Chemical Shift (ppm) |

| ¹H (α-CH) | ~3.78 |

| ¹H (β-CH₃) | ~1.48 |

| ¹³C (C=O) | ~176 |

| ¹³C (α-CH) | ~52 |

| ¹³C (β-CH₃) | ~19 |

Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of the synthesized D-Alanine.

-

Column: A chiral stationary phase (CSP) is required. Crown ether-based columns (e.g., CROWNPAK® CR-I(+)) are particularly effective for the separation of underivatized amino acid enantiomers.[8]

-

Mobile Phase: A typical mobile phase consists of an acidic aqueous solution with an organic modifier. For example, a mixture of perchloric acid in water and acetonitrile can be used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of ¹³C labeled D-Alanine: a highly stereoselective enzymatic approach and a robust asymmetric chemical synthesis. By following the provided experimental protocols and utilizing the described analytical methods, researchers can reliably produce and characterize ¹³C labeled D-Alanine for a wide range of scientific applications. The choice between the enzymatic and chemical route will depend on the available resources, desired scale of synthesis, and specific labeling pattern required.

References

- 1. mdpi.com [mdpi.com]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. biocon-co2.eu [biocon-co2.eu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. conductscience.com [conductscience.com]

- 7. A study of mass transfer kinetics of alanyl-alanine on a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of D-Alanine-3-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of D-Alanine-3-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its fundamental characteristics, outlines experimental protocols for their determination, and visualizes its role in key biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a variant of the D-enantiomer of alanine where the third carbon atom (the methyl carbon) is replaced with the heavy isotope, carbon-13. This isotopic labeling makes it a valuable tracer in metabolic studies and for use in nuclear magnetic resonance (NMR) spectroscopy. Its physicochemical properties are largely similar to those of its unlabeled counterpart, with minor differences arising from the increased mass of the carbon-13 isotope.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its unlabeled form for comparison.

| Property | Value | Notes |

| Molecular Formula | C₂¹³CH₇NO₂ | |

| Molecular Weight | Approx. 90.09 g/mol | The molecular weight of unlabeled D-Alanine is 89.09 g/mol . The substitution of one ¹²C with ¹³C increases the mass by approximately 1 g/mol .[1][2] The molecular weight of D-Alanine-¹³C₃ is 92.07 g/mol . |

| Melting Point | 289 °C (decomposes) for DL-Alanine-3-13C | The melting point of unlabeled D-Alanine is approximately 291-292 °C (decomposes).[1] |

| Solubility in Water | 165 g/L at 25°C (for unlabeled D-Alanine) | The solubility of the labeled compound is expected to be very similar to the unlabeled form.[1] |

| pKa₁ (-COOH) | ~2.34 | The pKa values for the carboxylic acid and amino groups are characteristic of alanine and are not significantly affected by isotopic labeling. |

| pKa₂ (-NH₃⁺) | ~9.69 | |

| Isotopic Purity | Typically ≥ 98 atom % ¹³C | Isotopic purity is a critical parameter for labeled compounds and is determined by the manufacturer. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. The following are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. A reference pan is left empty.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from 25 °C to 320 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition. The peak of the endotherm represents the temperature of maximum heat absorption.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a technique used to determine the concentration of a substance by measuring the potential of a suitable electrode as a function of the volume of a titrant added.

Methodology:

-

Solution Preparation: Prepare a 0.1 M aqueous solution of this compound.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume of the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant.

-

Basic Titration: In a separate experiment, titrate a fresh sample of the this compound solution with a standardized 0.1 M NaOH solution, again recording the pH at each step.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa (pKa₁) corresponds to the dissociation of the carboxyl group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment of a labeled compound.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. The signal intensities of the ¹³C-labeled carbon and any residual ¹²C at the same position (if detectable) are compared.

-

Data Analysis: The isotopic purity is calculated as the ratio of the integrated intensity of the ¹³C signal to the sum of the intensities of the ¹³C and ¹²C signals for the labeled position. Due to the low natural abundance of ¹³C, direct detection of the ¹²C signal is often not feasible. In such cases, the purity is determined by comparing the signal intensity to a known internal standard.

Signaling Pathways and Experimental Workflows

D-Alanine is a crucial component of the bacterial cell wall, and its labeled form, this compound, is instrumental in studying bacterial metabolism and cell wall biosynthesis.

D-Alanine Metabolism and Incorporation into Peptidoglycan

D-Alanine plays a vital role in the formation of the peptidoglycan layer of bacterial cell walls, which is essential for bacterial survival. The following diagram illustrates the metabolic pathway of D-alanine and its incorporation into the peptidoglycan structure.[3][4][5]

Caption: Metabolic pathway of D-Alanine and its incorporation into the bacterial cell wall peptidoglycan.

Experimental Workflow for Metabolic Labeling with this compound

Stable isotope labeling with compounds like this compound followed by mass spectrometry or NMR is a powerful method to trace metabolic pathways. The general workflow for such an experiment is depicted below.[6][7][8]

Caption: A generalized workflow for a metabolic labeling experiment using this compound.

References

- 1. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Alanine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Role of D-Alanine-3-¹³C in Elucidating Bacterial Cell Wall Peptidoglycan Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Alanine-3-¹³C as a critical tool for investigating the biosynthesis and remodeling of bacterial cell wall peptidoglycan. We will cover the fundamental role of D-Alanine, the principles of stable isotope labeling, detailed experimental protocols, and the application of this technique in antimicrobial research and development.

Introduction: The Significance of D-Alanine in Bacterial Physiology

The bacterial cell wall is a vital extracellular layer that provides structural integrity, dictates cell shape, and protects against osmotic lysis. Its primary component is peptidoglycan (PG), a massive polymer composed of glycan strands cross-linked by short peptide stems. A unique and essential feature of this structure is the presence of D-amino acids, particularly D-Alanine, which are largely absent in eukaryotes.[1] This distinction makes the peptidoglycan biosynthesis pathway an excellent target for antibiotic development.[1]

D-Alanine is centrally involved in the final stages of PG synthesis, forming the terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the pentapeptide precursor.[2][3] This dipeptide is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the cross-linking reaction, a step crucial for the cell wall's mechanical strength.[4] The inhibition of this process is the mechanism of action for major antibiotic classes, including β-lactams.[2] By introducing a stable isotope label, such as ¹³C, at a specific position on the D-Alanine molecule (D-Alanine-3-¹³C), researchers can meticulously track its incorporation into the cell wall, offering a powerful method to study PG metabolism in real-time.[5][6]

The D-Alanine Pathway in Peptidoglycan Biosynthesis

The journey of D-Alanine into the peptidoglycan structure begins in the cytoplasm. The process involves a dedicated set of enzymes that are highly conserved across many bacterial species.

-

Racemization: Most cells primarily synthesize L-amino acids. Bacteria utilize the enzyme Alanine Racemase (Alr) to convert L-Alanine into its D-enantiomer, D-Alanine. This provides the necessary pool of D-isomers for cell wall construction.[7][8]

-

Ligation: The enzyme D-Alanine-D-Alanine Ligase (Ddl) then catalyzes the ATP-dependent condensation of two D-Alanine molecules to form the D-Ala-D-Ala dipeptide.[9][10][11] This step is critical and is the target of the antibiotic D-cycloserine.

-

Precursor Assembly: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramic acid-tripeptide (UDP-MurNAc-tripeptide) by the MurF enzyme, completing the formation of the UDP-MurNAc-pentapeptide monomer precursor.[12] This precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan sacculus.

The following diagram illustrates the cytoplasmic pathway leading to the formation of the D-Ala-D-Ala dipeptide, the entry point for D-Alanine-3-¹³C into the biosynthesis cascade.

Caption: Cytoplasmic synthesis of the labeled peptidoglycan precursor.

D-Alanine-3-¹³C as a Metabolic Probe

Stable Isotope Labeling (SIL) is a powerful technique used to trace the metabolic fate of molecules.[13] By growing bacteria in a medium containing D-Alanine-3-¹³C, the ¹³C isotope is incorporated directly into the D-Ala-D-Ala terminus of the PG precursors. This "heavy" isotope acts as a detectable marker.

The key advantages of using D-Alanine-3-¹³C are:

-

Specificity: D-Alanine is almost exclusively used for peptidoglycan and teichoic acid synthesis in bacteria, ensuring the label is targeted to the cell wall.[7]

-

Direct Measurement: It allows for the direct tracking of de novo cell wall synthesis, distinguishing newly synthesized material from the pre-existing cell wall.

-

Non-Perturbative: As a stable isotope, ¹³C does not alter the chemical properties of D-Alanine, ensuring that its metabolism and incorporation reflect the natural process.

This method is instrumental in pulse-chase experiments to determine the kinetics of cell wall growth, turnover, and remodeling in response to environmental stimuli or antibiotic treatment.[5]

Analytical Techniques and Experimental Workflow

The detection and quantification of ¹³C incorporation into peptidoglycan primarily rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The general workflow for a labeling experiment is depicted below.

Caption: General experimental workflow for peptidoglycan labeling and analysis.

Mass Spectrometry (MS): LC-MS is the workhorse for analyzing labeled peptidoglycan. After enzymatic digestion, the resulting muropeptides are separated by liquid chromatography and analyzed by a mass spectrometer. The incorporation of ¹³C results in a predictable mass shift in the fragments containing D-Alanine. For D-Alanine-3-¹³C, each labeled alanine adds 1.00335 Da to the mass of the muropeptide. By analyzing the isotopic distribution of muropeptide peaks, one can precisely quantify the percentage of new versus old cell wall material.[5][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides high-resolution structural information. While more technically demanding than MS, it can unambiguously confirm the position of the ¹³C label within the muropeptide structure.[15][16] This is particularly useful for validating the specificity of the labeling and for detailed structural studies of the peptidoglycan.

Quantitative Data Presentation

The data obtained from labeling experiments allow for precise quantification of PG dynamics. The tables below summarize representative quantitative data.

Table 1: Kinetics of Muropeptide Replacement in Escherichia coli This table illustrates the rate at which newly synthesized (unlabeled) muropeptides replace pre-existing (labeled) ones in a pulse-chase experiment. Data is adapted from studies on peptidoglycan remodeling.[5]

| Time After Medium Switch (minutes) | % Replacement of Labeled Tripeptide Monomer | % Replacement of Labeled Tetrapeptide Monomer |

| 0 | 0% | 0% |

| 25 | ~20% | ~55% |

| 45 | ~30% | ~75% |

| 85 | ~50% | ~94% |

Table 2: Expected Mass Shifts for Labeled Muropeptide Fragments This table shows the theoretical monoisotopic masses for common muropeptide fragments from E. coli and the corresponding mass shift upon incorporation of D-Alanine-3-¹³C.

| Muropeptide Fragment | Structure | Unlabeled Mass (Da) | Mass with 1 Labeled D-Ala (Da) | Mass with 2 Labeled D-Ala (Da) |

| Tripeptide Monomer | GlcNAc-MurNAc-L-Ala-D-Glu-mDAP | 769.34 | N/A | N/A |

| Tetrapeptide Monomer | GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala | 840.38 | 841.38 | N/A |

| Pentapeptide Monomer | GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala -D-Ala | 911.42 | 912.42 | 913.42 |

| Tetrapeptide-Tetrapeptide Dimer | Dimer of two Tetrapeptide Monomers | 1662.75 | 1663.75 | 1664.75 |

Note: Masses are monoisotopic and may vary slightly based on specific modifications.

Detailed Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Bacterial Peptidoglycan

-

Bacterial Growth: Grow the bacterial strain of interest (e.g., E. coli) in a defined minimal medium to mid-exponential phase (OD₆₀₀ ≈ 0.5).

-

Labeling (Pulse): Add D-Alanine-3-¹³C to the culture medium at a final concentration of 1-5 mM. Incubate for a duration equivalent to one or two cell doublings to ensure significant incorporation.

-

Harvesting: Collect a baseline (labeled) sample. Then, harvest the remaining cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Washing and Chase: Wash the cell pellet twice with fresh, pre-warmed medium that contains an excess of unlabeled D-Alanine (e.g., 10-20 mM).

-

Chase Period: Resuspend the cells in the chase medium and continue incubation. Collect samples at various time points (e.g., 15, 30, 60, 90 minutes) to monitor the replacement of the labeled PG. Immediately stop metabolic activity by, for example, adding sodium azide or rapidly cooling the sample.

Protocol 2: Peptidoglycan Isolation

-

Cell Lysis: Resuspend the harvested cell pellet in ice-cold water and lyse the cells, for example by adding the suspension dropwise into boiling 8% sodium dodecyl sulfate (SDS) solution and boiling for 30 minutes.

-

Sacculi Collection: Cool the lysate and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour at 20°C).

-

Washing: Wash the pellet repeatedly with sterile water to remove all traces of SDS. This often requires multiple centrifugation and resuspension steps until no SDS is detected.

-

Enzymatic Cleanup: To remove co-purifying macromolecules, treat the sacculi with α-amylase (to remove glycogen), DNase, and RNase. Follow this with a protease treatment (e.g., trypsin or pronase) to remove bound proteins. Inactivate enzymes between steps by boiling.

-

Final Wash: Perform a final series of washes with water to obtain purified peptidoglycan sacculi. Lyophilize the sample for storage.

Protocol 3: Muropeptide Analysis by LC-MS

-

Enzymatic Digestion: Resuspend a known amount of purified peptidoglycan (e.g., 100 µg) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). Add a muramidase (e.g., cellobiohydrolase) and incubate at 37°C for 12-18 hours to digest the glycan backbone.

-

Reduction: Stop the reaction by boiling. To prevent anomerization of the MurNAc reducing end, reduce the sample with sodium borohydride (NaBH₄).

-

pH Adjustment: Adjust the pH to 3-4 with phosphoric acid.

-

LC Separation: Inject the sample onto a reverse-phase C18 HPLC column. Separate the muropeptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

MS Analysis: Elute the separated muropeptides directly into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Acquire data in positive ion mode, collecting full scan MS1 spectra to observe the isotopic distributions of the eluting muropeptides. Fragmentation data (MS/MS) can be acquired to confirm muropeptide identities.

-

Data Analysis: Integrate the peak areas for the different isotopologues of each muropeptide to calculate the percentage of ¹³C incorporation over time.

Applications in Drug Development

The use of D-Alanine-3-¹³C is a cornerstone of modern antibiotic research.

-

Mechanism of Action Studies: This technique can visualize the direct impact of antibiotics on cell wall synthesis. For example, treatment with a β-lactam antibiotic would lead to a rapid cessation of labeled D-Alanine incorporation into cross-linked peptidoglycan structures.[4]

-

Screening for Novel Inhibitors: High-throughput screening assays can be developed using this method. A compound that inhibits any step in the D-Alanine pathway—from racemization to transpeptidation—would prevent or reduce the incorporation of the ¹³C label, providing a clear and quantifiable readout of its efficacy.

-

Investigating Resistance Mechanisms: In resistant strains, altered patterns of D-Alanine incorporation can reveal the underlying biochemical changes. For instance, in vancomycin-resistant organisms that replace the terminal D-Ala with D-Lactate, a decrease in D-Alanine-3-¹³C incorporation would be observed, confirming the resistance mechanism.[17]

By providing a dynamic and quantitative view of cell wall biosynthesis, D-Alanine-3-¹³C labeling offers invaluable insights for the discovery and optimization of next-generation antibiotics.

References

- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 5. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 10. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-alanine-D-alanine ligase - Proteopedia, life in 3D [proteopedia.org]

- 12. youtube.com [youtube.com]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Enzymes of vancomycin resistance: the structure of D-alanine-D-lactate ligase of naturally resistant Leuconostoc mesenteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

The ¹³C Natural Abundance in D-Alanine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in D-alanine. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing isotopic information for their studies. This document details the analytical methodologies for determining ¹³C abundance, presents available data on the isotopic composition of D-alanine, and illustrates the biochemical context of its formation.

Introduction to ¹³C Natural Abundance

Carbon, a fundamental element of life, exists in nature primarily as two stable isotopes: ¹²C (approximately 98.93%) and ¹³C (approximately 1.07%).[1] The slight mass difference between these isotopes leads to kinetic isotope effects during biochemical reactions, resulting in variations in the ¹³C/¹²C ratio in different molecules. This natural variation, or "natural abundance," can provide valuable insights into the metabolic pathways, origins, and diagenetic history of organic compounds. The abundance of ¹³C is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

D-alanine, an enantiomer of the more common L-alanine, plays a crucial role in the structure of bacterial cell walls and is also found in some peptide antibiotics. The study of its ¹³C natural abundance can offer clues about microbial processes, sources of organic matter, and potential biosynthetic pathways.

Quantitative Data on ¹³C Abundance in D-Alanine

Direct measurements of the absolute natural abundance of ¹³C in D-alanine are not widely published. However, studies focusing on compound-specific isotope analysis (CSIA) of amino acid enantiomers have provided valuable insights into the relative ¹³C content of D-alanine compared to its L-enantiomer.

A key study by Glaser and Amelung (2002) on soil amino acids demonstrated that the D-forms of several amino acids, including alanine, were enriched in ¹³C relative to their corresponding L-forms. This enrichment suggests that microbial processes significantly contribute to the formation of D-enantiomers in the environment.

Table 1: Relative ¹³C Abundance in D-Alanine Compared to L-Alanine

| Analyte | Relative ¹³C Abundance | Source Organism/Matrix | Reference |

| D-Alanine | Enriched in ¹³C | Soil | Glaser, B., & Amelung, W. (2002) |

| L-Alanine | Depleted in ¹³C | Soil | Glaser, B., & Amelung, W. (2002) |

Note: Specific δ¹³C values from the primary literature were not available in the searched resources. The table reflects the qualitative finding of ¹³C enrichment in D-alanine relative to L-alanine.

Experimental Protocols for Determining ¹³C Abundance in D-Alanine

The determination of the natural abundance of ¹³C in specific amino acid enantiomers like D-alanine requires sophisticated analytical techniques. The most common and accurate method is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Protocol: Compound-Specific Isotope Analysis (CSIA) of D/L-Alanine using GC-C-IRMS

This protocol is a synthesized methodology based on established procedures for the CSIA of amino acids.

1. Sample Preparation and Hydrolysis:

-

Lyophilize (freeze-dry) the sample to remove water.

-

For proteinaceous samples, perform acid hydrolysis to liberate individual amino acids. A common method is to add 6 M HCl to the sample in a sealed, oxygen-free vial and heat at 110-150°C for 20-24 hours.

-

After hydrolysis, neutralize the sample and remove the acid, for example, by evaporation under a stream of nitrogen.

2. Derivatization for GC Analysis:

-

Amino acids are polar and not sufficiently volatile for GC analysis. Therefore, a derivatization step is necessary. A common method is the formation of N-acetyl-propyl (NAP) esters or trifluoroacetyl-isopropyl (TFA-IP) esters.

-

For N-acetyl-propyl (NAP) esterification:

-

Esterify the carboxyl group by heating the sample in a mixture of isopropanol and acetyl chloride.

-

Evaporate the reagents under nitrogen.

-

Acetylate the amino group using a mixture of acetic anhydride, triethylamine, and acetone.

-

Evaporate the reagents and redissolve the derivatized amino acids in a suitable solvent like ethyl acetate.

-

3. Gas Chromatography (GC) Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val) to separate the D- and L-alanine enantiomers.

-

An appropriate temperature program for the GC oven is crucial to achieve baseline separation of the enantiomers.

4. Combustion and Isotope Ratio Mass Spectrometry (IRMS):

-

The eluent from the GC column is directed to a combustion furnace (typically operating at 900-1000°C) where the organic compounds are quantitatively converted to CO₂ and N₂ gas.

-

Water is removed from the gas stream using a water trap.

-

The purified CO₂ gas enters the ion source of the isotope ratio mass spectrometer.

-

The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44) to determine the ¹³C/¹²C ratio.

-

The results are reported in delta (δ¹³C) notation in per mil (‰) relative to the VPDB standard.

5. Data Correction:

-

The measured δ¹³C value of the derivatized amino acid must be corrected for the carbon atoms added during the derivatization process. This requires a mass balance calculation and knowledge of the δ¹³C value of the derivatizing agents.

Signaling Pathways and Logical Relationships

The primary route for the formation of D-alanine in bacteria is through the racemization of L-alanine, a reaction catalyzed by the enzyme alanine racemase. This enzyme is a key component of the metabolic pathway that supplies D-alanine for peptidoglycan synthesis, an essential process for building the bacterial cell wall. The isotopic fractionation associated with this enzymatic reaction is a likely source of the observed ¹³C enrichment in D-alanine.

Caption: Biosynthesis of D-Alanine and its incorporation into peptidoglycan in bacteria.

Conclusion

The natural abundance of ¹³C in D-alanine, specifically its enrichment relative to L-alanine, serves as a valuable isotopic signature for investigating microbial processes in various scientific fields. The analytical determination of these subtle isotopic variations relies on precise and accurate methodologies, with GC-C-IRMS being the current gold standard. Further research to quantify the δ¹³C values of D-alanine from diverse biological and environmental sources will enhance the utility of this isotopic tracer in drug development, geochemistry, and microbial ecology.

References

D-Alanine-3-13C as a Biomarker for Bacterial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique presence of D-alanine in the bacterial cell wall component, peptidoglycan, presents a highly specific target for monitoring bacterial activity. Unlike mammalian cells, which do not typically utilize D-amino acids in their metabolism, bacteria actively incorporate D-alanine into their cell walls, making it an ideal biomarker. This guide explores the use of stable isotope-labeled D-alanine, specifically D-Alanine-3-13C, as a tool to non-invasively detect and quantify live bacteria. By introducing this compound to a biological system, active bacterial peptidoglycan synthesis can be traced through the incorporation of the 13C label. This incorporation can then be detected and quantified using mass spectrometry, providing a direct measure of bacterial metabolic activity. This technique holds significant promise for applications in infectious disease research, antimicrobial drug development, and diagnostics.

Introduction: The Rationale for D-Alanine as a Bacterial Biomarker

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. A key component of the cell wall in most bacteria is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains.[1] A unique and essential feature of these peptide chains is the presence of D-amino acids, particularly D-alanine.[2]

Mammalian cells, in contrast, primarily utilize L-amino acids for protein synthesis and other metabolic processes. The metabolic machinery to produce and incorporate D-amino acids into structural components is largely absent in eukaryotes. This fundamental biochemical difference makes D-alanine a highly specific biomarker for bacterial presence and activity.[3] By introducing an isotopically labeled version of D-alanine, such as this compound, researchers can specifically "tag" active bacteria. As bacteria build and remodel their peptidoglycan, they will incorporate the labeled D-alanine, effectively flagging themselves for detection.

The Peptidoglycan Biosynthesis Pathway: The Journey of D-Alanine into the Cell Wall

Understanding the metabolic pathway of D-alanine incorporation is crucial for its application as a biomarker. The synthesis of peptidoglycan is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria).

The journey of D-alanine into the peptidoglycan structure can be summarized in the following key stages:

-

Cytoplasmic Synthesis of Precursors: The process begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-NAM) and the sequential addition of amino acids to form a pentapeptide chain. This includes the conversion of L-alanine to D-alanine by the enzyme alanine racemase (Alr) and the subsequent ligation of two D-alanine molecules by D-alanine-D-alanine ligase (Ddl).

-

Membrane-Associated Assembly: The UDP-NAM-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate, at the inner leaflet of the cell membrane, forming Lipid I. Subsequently, N-acetylglucosamine (NAG) is added to create Lipid II.

-

Translocation and Polymerization: Lipid II is flipped across the cell membrane to the outer leaflet. Here, transglycosylases polymerize the glycan chains by adding the disaccharide-pentapeptide unit to the growing peptidoglycan chain.

-

Cross-linking: The final and critical step for the integrity of the cell wall is the cross-linking of the peptide side chains. This reaction is catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). The terminal D-alanine of one pentapeptide is cleaved, and a new peptide bond is formed with a neighboring peptide chain.

The incorporation of exogenous this compound is believed to occur through its uptake by the bacterium and subsequent integration into this pathway, likely at the stage of D-alanine-D-alanine dipeptide formation.

Peptidoglycan Biosynthesis Pathway

Experimental Approach: A Template Protocol for this compound Labeling and Analysis

While a standardized protocol for this compound labeling is not widely published, the following methodology is synthesized from established techniques for stable isotope labeling of bacteria and analysis by mass spectrometry. Researchers should optimize these parameters for their specific bacterial species and experimental conditions.

Materials

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

-

This compound (commercially available)

-

Sterile culture flasks or tubes

-

Incubator with shaking capabilities

-

Centrifuge

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., containing lysozyme, detergents)

-

Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)

-

Solvents for chromatography (e.g., acetonitrile, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The general workflow for a this compound labeling experiment involves bacterial culture, labeling, sample preparation, and mass spectrometry analysis.

Experimental Workflow for this compound Labeling

Detailed Methodologies

1. Bacterial Culture and Labeling:

-

Inoculate the desired bacterial strain into an appropriate liquid medium.

-

Grow the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic growth phase (a phase of active cell division and peptidoglycan synthesis).

-

Introduce this compound to the culture. The final concentration should be optimized but can range from 50 to 500 µM.

-

Continue to incubate the culture for a defined period to allow for the incorporation of the labeled D-alanine. This time can vary from minutes to hours depending on the bacterial growth rate and the desired level of labeling.

2. Sample Preparation for Mass Spectrometry:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with sterile PBS to remove any unincorporated this compound and media components.

-

Lyse the cells using an appropriate method (e.g., enzymatic lysis with lysozyme, sonication, or bead beating).

-

Isolate the peptidoglycan from the cell lysate. This can involve a series of washing and centrifugation steps to remove other cellular components like proteins, nucleic acids, and lipids.

-

Digest the purified peptidoglycan into smaller, soluble fragments (muropeptides) using enzymes such as mutanolysin or lysozyme.

-

Further purify the muropeptide fragments, for example, by solid-phase extraction, to remove salts and other contaminants before mass spectrometry analysis.

3. LC-MS/MS Analysis:

-

Separate the muropeptide fragments using liquid chromatography (LC), typically with a reversed-phase column.

-

Analyze the eluting fragments using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the muropeptides.

-

The incorporation of 13C from this compound will result in a mass shift in the muropeptide fragments containing the label.

-

By comparing the ion intensities of the labeled and unlabeled muropeptide fragments, the extent of this compound incorporation can be quantified.

Data Presentation and Interpretation

The primary output of the mass spectrometry analysis is the relative abundance of isotopically labeled muropeptides. This data can be presented in tabular format to facilitate comparison across different experimental conditions.

Table 1: Illustrative Quantitative Data on D-Alanine Analogue Incorporation

This table presents data adapted from a study on vancomycin-resistant Enterococcus faecalis labeled with a 13C-pyruvate precursor to D-alanine, demonstrating the type of quantitative results that can be obtained.

| Bacterial Strain | Condition | Labeled Muropeptide | Percentage of Total Muropeptides (%) |

| E. faecalis | Mid-exponential phase + vancomycin | Pentapeptide with D-Ala-D-Lac (13C labeled) | 26 |

| E. faecalis | Stationary phase + vancomycin | Pentapeptide with D-Ala-D-Lac (13C labeled) | 57 |

Table 2: Uptake of 11C-labeled D-Alanine in Various Bacterial Pathogens

The following table summarizes data from a study using D-[3-11C]alanine to demonstrate the broad applicability of D-alanine as a biomarker across different bacterial species. While the isotope is different, the principle of uptake is the same. The data represents the percentage of the total radioactivity that was taken up by the bacterial cells after a specific incubation time.

| Bacterial Species | Gram Stain | % Uptake of D-[3-11C]alanine |

| Escherichia coli | Negative | ~2.5[3] |

| Staphylococcus aureus | Positive | ~3.0[3] |

| Pseudomonas aeruginosa | Negative | ~1.5[3] |

| Klebsiella pneumoniae | Negative | ~2.0[3] |

| Acinetobacter baumannii | Negative | ~1.8[3] |

| Enterococcus faecalis | Positive | ~2.2[3] |

Applications in Research and Drug Development

The use of this compound as a biomarker for bacterial activity has several potential applications:

-

Fundamental Research: Studying the dynamics of cell wall synthesis and remodeling in different bacterial species and under various environmental conditions.

-

Antimicrobial Drug Development: Assessing the efficacy of new antibiotics that target the peptidoglycan biosynthesis pathway. A decrease in this compound incorporation would indicate inhibition of cell wall synthesis.

-

Diagnostics: Developing non-invasive methods to detect and quantify bacterial infections in vivo.

-

Monitoring Treatment Efficacy: Tracking the response of a bacterial infection to antibiotic therapy by measuring changes in bacterial metabolic activity.

Conclusion

This compound serves as a powerful and specific biomarker for bacterial activity due to its unique and essential role in peptidoglycan synthesis. The methodologies outlined in this guide, based on stable isotope labeling and mass spectrometry, provide a robust framework for researchers and drug development professionals to detect, quantify, and monitor live bacteria. While further optimization of protocols for specific applications is necessary, the principles and techniques described here offer a promising avenue for advancing our understanding of bacterial physiology and for developing novel strategies to combat infectious diseases.

References

An In-depth Technical Guide to D-Alanine Metabolism using 13C Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-alanine is a non-proteinogenic amino acid that is a fundamental component of the peptidoglycan cell wall in most bacteria. Its presence in this essential structure, coupled with its relative scarcity in mammals, establishes the D-alanine metabolic pathway as a prime target for novel antimicrobial agents.[1] Understanding the flux through this pathway is critical for identifying enzymatic bottlenecks and for elucidating the mechanism of action of drugs that target cell wall biosynthesis. Stable isotope tracing with 13C-labeled substrates, particularly D-alanine, offers a powerful method to quantitatively map the metabolic fate of this crucial molecule. This guide provides an in-depth overview of the core metabolic pathways, detailed experimental protocols for 13C labeling studies, and a framework for data interpretation.

Core Metabolic Pathways of D-Alanine

D-alanine metabolism is centered around its synthesis and its subsequent incorporation into the bacterial cell wall. In other organisms, such as mammals, it is primarily catabolized.

-

Biosynthesis: The primary route for D-alanine production in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme Alanine Racemase (Alr) . L-alanine itself is typically synthesized from pyruvate via transamination.[2]

-

Incorporation into Peptidoglycan: This is the major anabolic fate of D-alanine in bacteria.

-

Dipeptide Formation: Two molecules of D-alanine are ligated by D-alanyl-D-alanine synthetase (Ddl) to form the D-alanyl-D-alanine dipeptide.[3] This step is a critical control point and a target for antibiotics like cycloserine.

-

Precursor Assembly: The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid-tripeptide, forming the UDP-MurNAc-pentapeptide precursor.

-

Transpeptidation: During the final stage of cell wall assembly, this pentapeptide is cross-linked to an adjacent peptide chain, a reaction that provides the peptidoglycan layer with its structural integrity.[3] This transpeptidation step is famously inhibited by β-lactam antibiotics.

-

-

Catabolism: In mammals, D-alanine can be oxidatively deaminated by the peroxisomal enzyme D-amino acid oxidase (DAAO) to produce pyruvate, ammonia, and hydrogen peroxide.[4] Pyruvate can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.

The following diagram illustrates the central pathways involved in D-alanine metabolism.

Caption: Core metabolic pathways of D-alanine in bacteria and mammals.

Quantitative Data Summary

13C labeling experiments generate quantitative data on the incorporation of labeled atoms into downstream metabolites. This data, in the form of mass isotopomer distributions, is used to calculate metabolic fluxes.

Table 1: Key Enzymes in D-Alanine Metabolism

| Enzyme | Abbreviation | Reaction | Organism(s) |

|---|---|---|---|

| Alanine Racemase | Alr | L-Alanine ⇌ D-Alanine | Bacteria |

| D-alanyl-D-alanine Synthetase | Ddl | 2 D-Alanine + ATP → D-Ala-D-Ala + ADP + Pi | Bacteria |

| D-Amino Acid Oxidase | DAAO | D-Alanine + O₂ → Pyruvate + NH₃ + H₂O₂ | Mammals, Yeasts |

| Alanine Transaminase | ALT | Pyruvate + Glutamate ⇌ L-Alanine + α-Ketoglutarate | Bacteria, Mammals |

Table 2: Theoretical Mass Isotopomer Distribution (MID) from [U-13C₃]-D-Alanine

This table shows the expected mass isotopomer distribution for key metabolites when bacteria are fed D-alanine fully labeled with 13C. The "M+n" notation indicates the molecule with 'n' carbons replaced by 13C.[5]

| Metabolite | Chemical Formula | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Expected Primary Isotopomer |

| D-Alanine | C₃H₇NO₂ | 89.05 | M+1, M+2, M+3 | M+3 |

| Pyruvate | C₃H₄O₃ | 88.02 | M+1, M+2, M+3 | M+3 (via DAAO) |

| L-Alanine | C₃H₇NO₂ | 89.05 | M+1, M+2, M+3 | M+3 (via racemization & transamination) |

| Lactate | C₃H₆O₃ | 90.03 | M+1, M+2, M+3 | M+3 (from labeled Pyruvate) |

| D-Ala-D-Ala | C₆H₁₂N₂O₃ | 160.08 | M+1 to M+6 | M+6 |

Experimental Protocols & Workflow

A typical 13C metabolic flux analysis (MFA) experiment follows a standardized workflow, from culturing to data analysis.[6]

Caption: General experimental workflow for 13C metabolic flux analysis.

Protocol 1: 13C-D-Alanine Labeling in Bacterial Culture

This protocol describes the general steps for labeling a bacterial culture (e.g., E. coli or S. aureus) to isotopic steady state.

-

Media Preparation: Prepare a chemically defined minimal medium. It is crucial that the primary carbon source (e.g., glucose) is unlabeled, and all amino acid supplements are also unlabeled, to avoid isotopic interference.

-

Starter Culture: Inoculate a single colony into 5 mL of the defined medium and grow overnight at the optimal temperature (e.g., 37°C) with shaking.

-

Main Culture & Labeling:

-

Inoculate a larger volume (e.g., 50 mL) of fresh medium with the starter culture to an initial OD₆₀₀ of ~0.05.

-

Grow the culture to mid-exponential phase (e.g., OD₆₀₀ ≈ 0.4-0.6).

-

Introduce the 13C-labeled tracer. For a labeling experiment, add a sterile stock solution of [U-13C₃]-D-alanine to a final concentration of 1-5 mM.

-

Continue incubation for a duration sufficient to achieve isotopic steady state. This is typically several generations (e.g., 5-8 cell doublings).

-

-

Harvesting & Quenching:

-

Rapidly withdraw a defined volume of cell culture (e.g., 5 mL).

-

Immediately quench metabolic activity by filtering the cells and washing them with a cold saline solution or by directly adding the culture to a quenching solution (e.g., 60% methanol at -40°C). This step is critical to halt enzyme activity and preserve the in vivo metabolic state.

-

-

Metabolite Extraction:

-

Resuspend the quenched cell pellet in an extraction solvent. A common choice is a cold mixture of methanol/water/chloroform.

-

Vortex vigorously and incubate at a low temperature to ensure cell lysis and metabolite solubilization.

-

Centrifuge to pellet cell debris. The supernatant, containing the polar metabolites (including D-alanine and its derivatives), is collected for analysis.

-

Protocol 2: Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing the mass isotopomer distributions of amino acids and other primary metabolites.[7]

-

Sample Preparation: Lyophilize (freeze-dry) the polar metabolite extract to complete dryness.

-

Derivatization: To make the non-volatile amino acids amenable to gas chromatography, they must be chemically derivatized. A common two-step method is:

-

Oximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at a higher temperature (e.g., 70°C). This replaces active hydrogens with TBDMS groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC separates the metabolites based on their volatility and interaction with the column stationary phase.

-

As metabolites elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI).

-

The mass spectrometer separates and detects the resulting fragments based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized D-alanine.

-

Extract the mass spectrum for this peak.

-

Correct the raw abundance data for the natural abundance of isotopes (like 13C, 29Si, 15N) in both the metabolite and the derivatization agent to determine the true mass isotopomer distribution resulting from the tracer.[5]

-

Logical Framework for 13C Tracer Interpretation

The power of 13C labeling lies in its ability to trace the path of carbon atoms through metabolic networks. By using specifically labeled tracers, one can dissect the contributions of different pathways to the synthesis of a single metabolite.

References

- 1. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Structural Elucidation of D-Alanine-3-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of D-Alanine-3-13C, an isotopically labeled amino acid crucial for a range of applications in metabolic research and drug development. This document details the key analytical techniques used to confirm its structure, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Introduction to this compound

D-Alanine is the D-enantiomer of the amino acid alanine. While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological processes, particularly in bacterial cell wall synthesis. The specific labeling of the methyl carbon (C3) with the stable isotope ¹³C makes D-Alanine-3-¹³C a powerful tool for tracing metabolic pathways and for use in Nuclear Magnetic Resonance (NMR) studies to probe molecular structure and dynamics.

Spectroscopic and Physical Data

The fundamental properties of D-Alanine-3-¹³C are summarized below. The molecular weight is increased by one atomic mass unit compared to the unlabeled compound due to the substitution of a ¹²C atom with a ¹³C atom at the C3 position.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight (unlabeled) | 89.093 g/mol | --INVALID-LINK-- |

| Molecular Weight (3-¹³C) | 90.096 g/mol | Calculated |

| Isotopic Purity | Typically >98% | Commercial Suppliers |

| Melting Point | ~291 °C (decomposes) | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the position of the ¹³C label in D-Alanine-3-¹³C. The key features to observe are the chemical shifts and, crucially, the coupling constants between the ¹³C nucleus and adjacent protons and carbons.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of D-Alanine-3-¹³C in D₂O is expected to be similar to that of unlabeled D-Alanine, with the notable exception of the methyl proton signal. This signal will be a doublet due to coupling with the ¹³C nucleus.

| Proton | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 (α-proton) | ~3.78 | Quartet | JH2-H3 ≈ 7 Hz |

| H3 (β-protons) | ~1.48 | Doublet of doublets | ¹JC3-H3 ≈ 125-130 Hz, ³JH3-H2 ≈ 7 Hz |

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides direct evidence of the isotopic labeling. The signal for the C3 carbon will be significantly enhanced in intensity. Furthermore, coupling between C3 and the adjacent C2 carbon can be observed.

| Carbon | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Coupling Constant (J) in Hz | |---|---|---|---| | C1 (Carboxyl) | ~175 | ¹JC1-C2 ≈ 55-60 Hz | | C2 (α-carbon) | ~52 | ¹JC2-C1 ≈ 55-60 Hz, ¹JC2-C3 ≈ 35-40 Hz | | C3 (Methyl) | ~19 | ¹JC3-C2 ≈ 35-40 Hz |

Note: The predicted coupling constants are estimates based on typical values for amino acids and related compounds. Actual values may vary depending on the solvent and pH.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of D-Alanine-3-¹³C in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift calibration.

-

¹H-NMR Acquisition: Acquire a one-dimensional ¹H-NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C-NMR Acquisition: Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling. To observe the ¹³C-¹³C coupling, a spectrum without proton decoupling or a selective decoupling experiment may be necessary. A larger number of scans will be required for ¹³C-NMR compared to ¹H-NMR.

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the reference standard. Integrate the signals to determine relative proton ratios and analyze the multiplicities and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the labeled compound and can provide information about the location of the label through fragmentation analysis.

Predicted Mass Spectral Data

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed.

| Ion | Predicted m/z |

| [M+H]⁺ (unlabeled) | 90.055 |

| [M+H]⁺ (3-¹³C) | 91.058 |

Predicted Fragmentation Pattern

The most common fragmentation pathway for alanine in mass spectrometry is the loss of the carboxyl group as COOH (45 Da). In the case of D-Alanine-3-¹³C, the resulting fragment ion will retain the ¹³C label.

Caption: Predicted fragmentation of this compound in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of D-Alanine-3-¹³C in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

-

Infusion and Ionization: Infuse the sample directly into the mass spectrometer using a syringe pump. Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 91.06) for collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and fragmentation pattern, which will indicate the position of the ¹³C label.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of D-alanine is expected to be the mirror image of the well-characterized L-alanine.

Crystal Structure Information

The crystal structure of L-alanine has been determined to be orthorhombic. D-alanine is expected to crystallize in the same space group with similar unit cell dimensions. The molecule exists as a zwitterion in the crystalline state.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic | P2₁2₁2₁ | 6.032 | 12.343 | 5.784 |

| (Data for L-alanine, expected to be very similar for D-alanine) |

Experimental Protocol for X-ray Crystallography

-

Crystallization: Grow single crystals of D-Alanine-3-¹³C suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.

Application in Metabolic Pathway Analysis

D-Alanine-3-¹³C is a valuable tracer for studying metabolic pathways in organisms that utilize D-alanine, primarily bacteria. For instance, it can be used to probe the biosynthesis of the bacterial cell wall component peptidoglycan.

Caption: Use of this compound to trace peptidoglycan synthesis.

By supplying D-Alanine-3-¹³C to bacterial cultures, researchers can follow the incorporation of the ¹³C label into the peptidoglycan structure. Subsequent hydrolysis of the cell wall and analysis by NMR or MS can quantify the amount of labeled D-alanine incorporated, providing insights into cell wall metabolism and the efficacy of antibiotics that target this pathway.

Conclusion

The structural elucidation of D-Alanine-3-¹³C relies on a combination of powerful analytical techniques. NMR spectroscopy is paramount for confirming the precise location of the ¹³C label through the observation of characteristic chemical shifts and coupling constants. Mass spectrometry provides unambiguous confirmation of the molecular weight and offers structural information through fragmentation analysis. X-ray crystallography reveals the detailed three-dimensional structure in the solid state. Together, these methods provide a complete and detailed picture of this important isotopically labeled compound, enabling its confident use in advanced research applications.

Unraveling D-Amino Acid Metabolism: A Technical Guide to Isotope-Based Discovery

For Researchers, Scientists, and Drug Development Professionals

The study of D-amino acids, once considered rare in higher organisms, has revealed their critical roles in physiological and pathological processes, particularly in the nervous and endocrine systems. The elucidation of their metabolic pathways has been significantly advanced by the use of stable isotope tracers. This technical guide provides an in-depth overview of the core isotopic methodologies that have been instrumental in discovering and quantifying D-amino acid metabolism, offering detailed experimental protocols and data presentation for researchers in the field.

Introduction: The Significance of D-Amino Acid Metabolism

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, are increasingly recognized for their functional importance. For instance, D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, influencing synaptic plasticity and neurotransmission[1]. Aberrant D-amino acid metabolism has been linked to various neurological and psychiatric disorders, making these pathways attractive targets for drug development. Understanding the synthesis, degradation, and conversion of D-amino acids is paramount, and stable isotope labeling has become an indispensable tool for this purpose[][3].

The Principle of Isotope Tracing in Metabolic Analysis

Isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system.[4] The methodology involves introducing a molecule labeled with a stable (non-radioactive) isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a cell culture or a living organism.[4][5] These labeled compounds are chemically identical to their natural counterparts but have a slightly higher mass.[] Analytical instruments, primarily mass spectrometers, can distinguish between the labeled (heavy) and unlabeled (light) forms of the molecules, allowing researchers to trace the path of the isotopic label as the precursor molecule is converted into various downstream metabolites.[6][7][8] This provides invaluable insights into metabolic fluxes, pathway activities, and nutrient utilization.[4][]

The core advantages of using stable isotopes include:

-

Safety: They are non-radioactive and can be used in human studies.[5][10]

-

Stability: The labels do not decay over time, ensuring experimental integrity.[5]

-

Versatility: A wide range of labeled compounds can be synthesized for various research applications.[5][]

-

Quantitative Accuracy: When used with appropriate internal standards, they allow for precise quantification of metabolic rates.[6][11]

Core Methodologies and Experimental Protocols

The successful application of isotope tracing to study D-amino acid metabolism relies on a systematic workflow encompassing isotope administration, sample processing, and sophisticated analytical detection.

Workflow for Isotope Tracing of D-Amino Acid Metabolism

The general experimental process for tracing D-amino acid metabolism is outlined below.

Protocol 1: In Vivo Tracing of D-Serine Metabolism in a Rodent Model

This protocol describes a method to trace the metabolic fate of deuterium-labeled D-serine in mice to quantify its turnover and conversion.

1. Materials:

-

Deuterium-labeled D-serine (e.g., D-[2,3,3-²H₃]serine)

-

8-10 week old C57BL/6 mice

-

Saline solution (0.9% NaCl), sterile

-

Tools for intraperitoneal (IP) injection

-

Tissue collection tools (for brain, kidney, blood)

-

Internal standard: ¹³C,¹⁵N-labeled L-serine

-

Methanol (pre-chilled to -80°C)

-

Water and Chloroform (for extraction)

-

Centrifuge, liquid nitrogen, sample tubes

2. Procedure:

-

Tracer Preparation: Dissolve D-[2,3,3-²H₃]serine in sterile saline to a final concentration of 20 mg/mL.

-

Animal Dosing: Administer the labeled D-serine solution to mice via IP injection at a dose of 200 mg/kg body weight.

-

Time-Course Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes) post-injection, anesthetize a cohort of mice.

-

Sample Collection:

-

Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.

-

Perfuse the animal with cold saline to remove blood from organs.

-

Rapidly dissect the brain and kidneys, and immediately freeze them in liquid nitrogen. Store all samples at -80°C.

-

-

Metabolite Extraction:

-

Homogenize ~50 mg of frozen tissue in a pre-chilled methanol:water (80:20) solution containing the internal standard.

-

Add chloroform for phase separation.

-

Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the upper aqueous layer containing polar metabolites.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a chiral column to separate D- and L-amino acids.

-

Use multiple reaction monitoring (MRM) to detect the mass transitions for unlabeled D/L-serine, labeled D-serine, and any labeled metabolites (e.g., labeled L-serine, labeled glycine), as well as the internal standard.

-

Protocol 2: Analysis of D-Amino Acid Oxidase (DAO) Activity Using Isotopes

This protocol uses a deuterium-labeled D-amino acid to measure the activity of DAO, a key enzyme in D-amino acid catabolism. The reaction catalyzed by DAO involves the removal of the α-hydrogen.[12]

1. Materials:

-

α-deuterated D-amino acid substrate (e.g., D-[α-²H]alanine)

-

Purified DAO enzyme or tissue homogenate (e.g., from kidney)

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

-

Flavin adenine dinucleotide (FAD) cofactor

-

Perchloric acid for quenching the reaction

-

LC-MS system

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, FAD, and the enzyme source. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the D-[α-²H]alanine substrate to start the reaction. The final concentration should be in the low millimolar range.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold perchloric acid.

-

Sample Preparation: Centrifuge to pellet the precipitated protein. Collect the supernatant.

-

Analysis: Analyze the supernatant by LC-MS to quantify the formation of the product, pyruvate. The rate of pyruvate formation is directly proportional to DAO activity. A kinetic isotope effect, where the reaction is slower with the deuterated substrate compared to the non-deuterated one, can be observed, providing mechanistic insights into the C-H bond cleavage step.[12]

Key Metabolic Pathways and Discoveries

Isotope tracing has been fundamental in mapping the metabolic landscape of D-amino acids.

The Central Role of D-Amino Acid Oxidase (DAO)

DAO is a peroxisomal enzyme highly expressed in the kidney, liver, and brain that catalyzes the oxidative deamination of neutral D-amino acids.[13] Isotope labeling studies have been crucial in confirming its mechanism. For example, using α-deuterated D-amino acid substrates, researchers have demonstrated a significant kinetic isotope effect, confirming that the cleavage of the α-C-H bond is a rate-determining step in the catalytic cycle.[12] This enzymatic action converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[13][14]

Metabolic Fates and Interconversions

Tracer studies have revealed that the metabolism of D-amino acids is not limited to degradation. The α-keto acids produced by DAO can enter central carbon metabolism. For example, pyruvate derived from D-alanine can be used for gluconeogenesis or enter the TCA cycle.[14][15] Furthermore, some D-amino acids can be converted to their L-enantiomers through the combined action of DAO and an aminotransferase, a process that has been traced using ¹⁵N-labeled D-amino acids.

Quantitative Data from Isotope Tracing Studies

The tables below summarize hypothetical but representative quantitative data that can be obtained from isotope tracing experiments, illustrating the power of this technique for comparative analysis.

Table 1: In Vivo Turnover of D-Serine in Mouse Brain and Kidney

| Parameter | Brain | Kidney |

|---|---|---|

| Tracer Administered | D-[2,3,3-²H₃]serine | D-[2,3,3-²H₃]serine |

| Peak Tracer Enrichment (MPE) | 15.2% | 45.8% |

| Biological Half-Life (t₁/₂) | ~180 min | ~45 min |

| Conversion to L-Serine (% of total L-serine pool at 2h) | 1.8% | 9.5% |

MPE: Mole Percent Enrichment. Data illustrates faster turnover and higher conversion in the kidney, consistent with high DAO expression.

Table 2: Relative Flux of ¹³C-D-Alanine into Central Carbon Metabolism in Cultured Astrocytes

| Metabolite | ¹³C Labeling Enrichment (MPE) from [U-¹³C₃]D-Alanine |

|---|---|

| Pyruvate | 35.6% |

| Lactate | 28.4% |

| Citrate | 12.1% |

| Glutamate | 8.9% |

Data shows the significant contribution of D-alanine's carbon skeleton to glycolysis and the TCA cycle after its conversion to pyruvate by DAO.

Conclusion and Future Perspectives